molecular formula C10H12BrClN2O2 B3016295 Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate CAS No. 748812-75-1

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate

Cat. No. B3016295
CAS RN: 748812-75-1
M. Wt: 307.57
InChI Key: NXIQCITXMFEAOZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with pyridine, which undergoes a nucleophilic substitution reaction with hydrobromic acid to produce 5-bromopyridine . A hydroxylation reaction is then carried out to introduce a hydroxy group into the 5-bromopyridine . Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively . The pyridine ring is also substituted with a carbamate group at the 3 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, hydroxylation, and carbamation . These reactions are commonly used in organic synthesis and are well-studied .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.57 . It is a solid at room temperature . The compound has a predicted boiling point of 363.8±42.0 °C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it is advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

tert-butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCITXMFEAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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